2-(tert-butyl)-4-methylfuran
Overview
Description
2-(tert-Butyl)-4-methylfuran is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-butyl)-4-methylfuran can be achieved through various methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of furan with tert-butyl chloride and aluminum chloride as a catalyst. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative of furan with a tert-butyl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound often involves the optimization of the above synthetic routes to achieve higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(tert-Butyl)-4-methylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding furanones.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon to form tetrahydrofuran derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas, and other hydrogenation catalysts.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated, nitrated, and sulfonated furans.
Scientific Research Applications
2-(tert-Butyl)-4-methylfuran has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents
Mechanism of Action
The mechanism of action of 2-(tert-butyl)-4-methylfuran involves its interaction with various molecular targets and pathways. The compound’s reactivity is influenced by the electron-donating effects of the tert-butyl and methyl groups, which can enhance its nucleophilicity and electrophilicity in different reactions. The specific pathways and targets depend on the type of reaction and the biological system being studied .
Comparison with Similar Compounds
2-Methylfuran: Lacks the tert-butyl group, resulting in different reactivity and applications.
2-(tert-Butyl)furan:
4-Methylfuran: Lacks the tert-butyl group, affecting its chemical properties and applications
Uniqueness: 2-(tert-Butyl)-4-methylfuran is unique due to the presence of both tert-butyl and methyl groups, which confer distinct steric and electronic effects. These effects influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.
Properties
IUPAC Name |
2-tert-butyl-4-methylfuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-7-5-8(10-6-7)9(2,3)4/h5-6H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXRLYGFNYHBOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334804 | |
Record name | Furan, 2-(1,1-dimethylethyl)-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6141-68-0 | |
Record name | Furan, 2-(1,1-dimethylethyl)-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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